molecular formula C16H16ClN3O3S2 B2672393 N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide CAS No. 1024436-85-8

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2672393
CAS No.: 1024436-85-8
M. Wt: 397.89
InChI Key: WDFKOJPZWCTUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide features a dual-functionalized acetamide scaffold. Its structure includes:

  • A 4-chlorophenyl group linked via a thiourea (carbamothioyl) moiety.
  • A 4-methylbenzenesulfonyl (tosyl) group attached to the acetamide nitrogen.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-11-2-8-14(9-3-11)25(22,23)10-15(21)19-20-16(24)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKOJPZWCTUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-(4-methylbenzenesulfonyl)acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Acetamide Moieties

The sulfonyl acetamide group is a common pharmacophore in bioactive molecules. Key comparisons include:

a) N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ()
  • Structural Differences : Replaces the tosyl group with a pyrimidinyl-sulfanyl moiety and substitutes the carbamothioyl group with a chlorobenzyl chain.
  • Implications : The pyrimidine ring may enhance DNA intercalation properties, while the trifluoromethyl group increases metabolic stability compared to the methyl group in the target compound .
b) 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
  • Structural Differences: Features a triazole-thioether group instead of the carbamothioylamino linkage.
c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structural Differences : Incorporates a nitro group on the chlorophenyl ring and a methylsulfonyl group.
  • Implications : The nitro group’s electron-withdrawing nature may increase reactivity but also toxicity, limiting therapeutic utility compared to the carbamothioyl group .
a) Anti-Cancer Activity

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (, Compound 38) exhibit IC₅₀ values of <10 µM against HCT-116 and MCF-7 cancer cell lines. The quinazoline-sulfonyl group likely enhances topoisomerase inhibition, a mechanism that the target compound may share due to its tosyl group .

b) Antimicrobial Potential

Analogues like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () show broad-spectrum antimicrobial activity. The butylphenyl group may improve membrane permeability, a feature absent in the target compound but achievable via structural optimization .

Physicochemical Properties

Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
Molecular Weight ~407 g/mol (estimated) 316.74 g/mol 455.92 g/mol
Lipophilicity (LogP) ~3.2 (predicted) 2.8 4.1
Solubility Low (due to tosyl group) Moderate (nitro group enhances polarity) Low (phenoxyphenyl increases hydrophobicity)

The target compound’s higher lipophilicity compared to ’s nitro analog may favor better cell membrane penetration but could reduce aqueous solubility .

Biological Activity

N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₂O₂S
  • Molecular Weight : 354.87 g/mol

The compound features a chlorophenyl group, a carbamothioyl moiety, and a sulfonamide group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and bacterial growth. Specifically, the sulfonamide group is known to exhibit enzyme inhibition properties, while the carbamothioyl moiety may enhance the compound's affinity for target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines revealed an IC₅₀ value of approximately 10 µg/mL, indicating potent anticancer properties. The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-9, alongside a decrease in anti-apoptotic Bcl-2 levels .
Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-710Induction of apoptosis via Bax/Bcl-2 modulation
HepG210Induction of apoptosis via caspase activation

Antimicrobial Activity

The compound also displayed antimicrobial properties against several bacterial strains. Testing against Salmonella typhi and Bacillus subtilis showed moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives based on the structure of this compound. The results indicated that modifications in the substituents significantly influenced cytotoxicity profiles, with certain derivatives showing enhanced activity against MCF-7 cells compared to the parent compound .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of similar compounds containing sulfonamide groups. The findings revealed that these compounds effectively inhibited acetylcholinesterase and urease activities, supporting their use as therapeutic agents in neurodegenerative diseases and urolithiasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.